molecular formula C15H16N2O2 B7356380 2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol

2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol

Cat. No. B7356380
M. Wt: 256.30 g/mol
InChI Key: MFYBNORJLKWIQS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol is a synthetic compound that has been of great interest to the scientific community due to its potential pharmacological properties. This compound is also known as PEP005, and it belongs to the class of compounds known as diterpenes. PEP005 has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

PEP005 works by activating protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in cell signaling and are involved in various cellular processes. PEP005 activates PKC enzymes, which leads to the activation of various signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
PEP005 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease inflammation. PEP005 has also been found to have antimicrobial properties and can inhibit the growth of various bacteria and viruses.

Advantages and Limitations for Lab Experiments

PEP005 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. PEP005 is also stable and can be stored for long periods without degradation. However, there are also some limitations to using PEP005 in laboratory experiments. Its complex synthesis process makes it expensive, and it may not be readily available in some laboratories.

Future Directions

There are several future directions for research on PEP005. One area of research is the development of new synthetic methods for producing PEP005 that are more cost-effective and efficient. Another area of research is the development of new applications for PEP005, such as its use in the treatment of viral infections. Finally, further studies are needed to fully understand the mechanism of action of PEP005 and its potential use in the treatment of various diseases.

Synthesis Methods

PEP005 is synthesized by extracting resin from the plant Euphorbia peplus. The resin is then purified and subjected to various chemical reactions to produce PEP005. The synthesis process is complex and involves several steps, including extraction, purification, and chemical modification.

Scientific Research Applications

PEP005 has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-tumor properties and has been tested in clinical trials for the treatment of skin cancer. PEP005 has also been found to have anti-inflammatory properties and has been tested for the treatment of psoriasis and other inflammatory skin conditions. In addition, PEP005 has been studied for its potential use in the treatment of viral infections.

properties

IUPAC Name

2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-19-15-9-12(4-5-14(15)18)8-11(2)13-10-16-6-7-17-13/h4-10,18H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBNORJLKWIQS-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C)C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C)/C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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